2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-methyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-methyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-methyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyrido-oxazinone core, followed by the introduction of the methyl and phenylethyl groups. The morpholine moiety is then attached through a series of substitution reactions. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process would also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-methyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-methyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one derivatives: Compounds with similar core structures but different substituents.
Morpholine-containing compounds: Molecules that include the morpholine moiety, which can influence their chemical and biological properties.
Uniqueness
What sets 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-methyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
88809-41-0 |
---|---|
Molecular Formula |
C20H25Cl2N3O3 |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
2-methyl-4-(2-morpholin-4-yl-1-phenylethyl)pyrido[3,2-b][1,4]oxazin-3-one;dihydrochloride |
InChI |
InChI=1S/C20H23N3O3.2ClH/c1-15-20(24)23(19-18(26-15)8-5-9-21-19)17(16-6-3-2-4-7-16)14-22-10-12-25-13-11-22;;/h2-9,15,17H,10-14H2,1H3;2*1H |
InChI Key |
MMBNMCCRQNVGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=CC=N2)C(CN3CCOCC3)C4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.